molecular formula C12H11ClN2O3 B1408380 2-Oxo-1-(pyridin-2-ylmethyl)-1,2-dihydropyridine-3-carboxylic acid hydrochloride CAS No. 1820684-33-0

2-Oxo-1-(pyridin-2-ylmethyl)-1,2-dihydropyridine-3-carboxylic acid hydrochloride

Cat. No. B1408380
M. Wt: 266.68 g/mol
InChI Key: KWEVQBBSJFVHMV-UHFFFAOYSA-N
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Description

“2-Oxo-1-(pyridin-2-ylmethyl)-1,2-dihydropyridine-3-carboxylic acid hydrochloride” is a chemical compound. Its empirical formula is C7H7NO3 and it has a molecular weight of 153.14 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of (pyridin-2-yl)methyl 2-oxo-1-[(pyridin-2-yl)methyl]-1,2-di-hydroquinoline-4-carboxylate hemihydrate was achieved by the reaction of 2-oxo-1,2-dihydro-quinoline-4-carboxylic acid with 2-(bromomethyl)pyridine hydrobromide under phase-transfer catalysis conditions using tetra-n-butylammonium bromide (TBAB) as a catalyst .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Novel compounds related to 2-Oxo-1-(pyridin-2-ylmethyl)-1,2-dihydropyridine-3-carboxylic acid hydrochloride have been synthesized using various techniques. For instance, Zhao Jing-gui (2005) synthesized a related compound, 2-oxo-1,2-dihydropyridine-1-acetic acid, through a reaction between 2-hydroxypyridine and chloroacetic acid in a basic aqueous solution Zhao Jing-gui (2005).

  • Structural Analysis : The structural characteristics of similar compounds have been extensively analyzed. In the study by Zhao Jing-gui (2005), elemental analysis, IR spectrum, and single-crystal X-ray diffraction were employed to characterize the synthesized compound, revealing insights into its molecular and crystalline structure.

Coordination Chemistry and Frameworks

  • Formation of Coordination Polymers : Reactivity studies have shown the ability of related compounds to form coordination polymers. For example, Ghosh, Savitha, and Bharadwaj (2004) observed the formation of coordination polymers with zinc(II) salts under varying conditions, demonstrating the compound's potential in developing intricate molecular structures Ghosh, Savitha, & Bharadwaj (2004).

  • Complexes with Metal Ions : The ability to form complexes with metal ions such as zinc and rhenium has been demonstrated. These complexes are characterized by their unique coordination geometry and potential applications in areas such as catalysis and material science Ghosh, Savitha, & Bharadwaj (2004), Wei, Babich, & Zubieta (2005).

Spectroscopic and Quantum Mechanical Studies

  • Spectroscopic Properties : Spectroscopic techniques such as FT-IR, NMR, and UV have been used to study the properties of similar compounds, providing insights into their electronic structures and intermolecular interactions Devi, Bishnoi, & Fatma (2020).

  • Quantum Chemical Analysis : Quantum chemical methods have been applied to these compounds to study properties like Mulliken charges, HOMO and LUMO energies, and molecular electrostatic potential, enhancing our understanding of their chemical behavior at the molecular level Devi, Bishnoi, & Fatma (2020).

Catalysis and Organic Synthesis

  • Catalytic Properties : Compounds structurally similar to 2-Oxo-1-(pyridin-2-ylmethyl)-1,2-dihydropyridine-3-carboxylic acid hydrochloride have been explored for their catalytic properties. Studies have shown their potential in facilitating chemical reactions, particularly in the field of organic synthesis Moretto & Liebeskind (2000).

  • Synthesis of Derivatives : Efficient methods have been developed for the synthesis of various derivatives of related compounds. These methods emphasize environmental and economic advantages, highlighting the compound's relevance in sustainable chemistry practices M’hamed (2015).

properties

IUPAC Name

2-oxo-1-(pyridin-2-ylmethyl)pyridine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3.ClH/c15-11-10(12(16)17)5-3-7-14(11)8-9-4-1-2-6-13-9;/h1-7H,8H2,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWEVQBBSJFVHMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN2C=CC=C(C2=O)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-1-(pyridin-2-ylmethyl)-1,2-dihydropyridine-3-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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